molecular formula C18H17N7OS B2985047 N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzothiazole-6-carboxamide CAS No. 2197501-51-0

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B2985047
CAS No.: 2197501-51-0
M. Wt: 379.44
InChI Key: UDUNTFWYHNCJJT-UHFFFAOYSA-N
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Description

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer. The structure of this compound includes a triazolo[4,3-b]pyridazine moiety, which is a key pharmacophore in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzothiazole-6-carboxamide involves multiple steps. One common synthetic route starts with the preparation of the triazolo[4,3-b]pyridazine core. This is typically achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions . The azetidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the benzothiazole moiety through a coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with potential unique biological activities .

Mechanism of Action

The mechanism of action of N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzothiazole-6-carboxamide involves inhibition of specific kinases, such as c-Met and Pim-1. These kinases play crucial roles in cell signaling pathways that regulate cell growth, survival, and metastasis. By inhibiting these kinases, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzothiazole-6-carboxamide is unique due to its dual inhibition of c-Met and Pim-1 kinases, which are critical targets in cancer therapy. This dual inhibition provides a synergistic effect, enhancing the compound’s anticancer activity compared to other similar compounds .

Properties

IUPAC Name

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7OS/c1-11-20-21-16-5-6-17(22-25(11)16)24-8-13(9-24)23(2)18(26)12-3-4-14-15(7-12)27-10-19-14/h3-7,10,13H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUNTFWYHNCJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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